molecular formula C20H22ClNO4S B1683094 Terutroban CAS No. 165538-40-9

Terutroban

Cat. No.: B1683094
CAS No.: 165538-40-9
M. Wt: 407.9 g/mol
InChI Key: HWEOXFSBSQIWSY-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terutroban (S18886) is a selective thromboxane-prostaglandin (TP) receptor antagonist that inhibits the activity of thromboxane A2 (TXA2) and other TP receptor ligands, such as prostaglandin endoperoxides and isoprostanes . This mechanism confers dual antiplatelet and vascular protective properties, including antithrombotic, antivasoconstrictive, and antiatherosclerotic effects .

Clinical studies demonstrated that this compound improves endothelial function, as measured by flow-mediated dilation (FMD), in high-risk atherosclerotic patients even when co-administered with aspirin (300 mg/day) . It also inhibits TP agonist-induced platelet aggregation without affecting ADP- or collagen-mediated pathways . Despite promising preclinical and early clinical data, the PERFORM trial (2011) found this compound non-superior to aspirin in preventing recurrent ischemic strokes, leading to its discontinued development .

Properties

IUPAC Name

3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEOXFSBSQIWSY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870091
Record name Terutroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165538-40-9
Record name Terutroban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165538-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terutroban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165538409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terutroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERUTROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6WX9391D8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Reaction Conditions and Yields

The synthesis pathways employed different conditions that optimized yields and purity:

Reaction TypeConditionsYield (%)Reference
Claisen RearrangementTemperature: 80°C85%
Friedel-Crafts AcylationCatalyst: AlCl3_3
, Solvent: DCM75%
Heck CouplingCatalyst: Pd(PPh3_3
)2_2
Cl2_2
, Base: K2_2
CO3_3
90%

These reactions collectively contribute to the efficient synthesis of this compound, avoiding classical methods such as the Diels-Alder approach previously utilized.

Mechanistic Insights into this compound's Activity

This compound functions as a potent antagonist of thromboxane A2_2
receptors (TP receptors), which are implicated in platelet aggregation and vasoconstriction. The mechanism by which this compound exerts its pharmacological effects involves:

  • Inhibition of Platelet Aggregation : this compound blocks the actions of thromboxane A2_2
    , thereby reducing platelet activation and aggregation.

  • Vasodilation : By antagonizing TP receptors, this compound promotes vasodilation, which can alleviate conditions associated with ischemia.

IC50_{50}50

Values

The potency of this compound is indicated by its IC50_{50}
value, which measures its effectiveness in inhibiting biological activity:

| Activity | IC50_{50}
(nM) |
|----------------------------|--------------------------------|
| TP receptor inhibition | 16.4 |

This high potency underscores its potential therapeutic applications in cardiovascular diseases .

Scientific Research Applications

Terutroban is a thromboxane prostaglandin (TP) receptor antagonist with antiplatelet, antiatherosclerotic, and antivasoconstrictive properties . It has been investigated for use in secondary prevention of cardiovascular events in patients with a history of ischemic stroke and transient ischemic attacks (TIAs) .

Clinical Trials and Studies

  • PERFORM Study: this compound was evaluated in the PERFORM (Prevention of cerebrovascular and cardiovascular Events of ischemic origin with this compound in patients with a history oF ischemic strOke or tRansient IscheMic attack) study, a large-scale phase III randomized controlled trial. The study involved 19,119 patients who were randomly allocated to receive either this compound 30 mg/day or aspirin 100 mg/day and followed for at least 3 years . Although the trial did not meet the criteria for non-inferiority, it showed similar rates of the primary endpoint compared to aspirin .
  • Efficacy in PAD Patients: this compound dose-dependently inhibited platelet aggregation in patients with peripheral artery disease (PAD). It was found to be as effective as aspirin (5, 10 and 30 mg daily) .
  • Cerebral Ischemic Events: A study compared this compound with aspirin in preventing cerebral and cardiovascular ischemic events in patients with recent non-cardioembolic cerebral ischemic events. 9562 patients were assigned to this compound and 9558 to aspirin, with a mean follow-up of 28.3 months. The primary endpoint occurred in 11% of patients in both groups, with no significant difference between this compound and aspirin .

Preclinical Studies

  • Anti-atherosclerotic Activity: The anti-atherosclerotic activity of this compound has been investigated in animal models. In apobec-1/LDL receptor double knockout mice, this compound delayed atherogenesis at the arch of the aorta compared to placebo and a specific COX1/COX2 inhibitor .
  • Atherosclerotic Plaque Regression: In cholesterol-fed New Zealand rabbits, this compound induced regression of atherosclerotic plaque, reduced markers for macrophages, apoptotic cells, metalloproteinases, and endothelin-1, and increased vascular smooth muscle cells, suggesting that this compound can halt the progression of atherosclerosis and transform lesions toward a more stable phenotype .
  • Vascular Effects: Experimental studies suggested that this compound has beneficial vascular effects, such as improving endothelial function, reducing vascular injury-induced proliferation, and decreasing the size of atherosclerotic plaques .

Potential Mechanisms of Action

  • This compound's potential as an antithrombotic agent may stem from its ability to avoid suppressing cardioprotective prostacyclin and its capacity to block thromboxane-prostaglandin receptor activation by unconventional ligands like isoprostanes .

Data Table

StudyPopulationDosageResults
PERFORM StudyPatients with a history of ischemic stroke or TIAsThis compound 30 mg/day vs. Aspirin 100 mg/daySimilar rates of the primary endpoint (fatal or non-fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death) compared to aspirin, but did not meet non-inferiority criteria .
PAD Patients StudyPatients with peripheral artery diseaseThis compound 5, 10, 30 mg/day vs. AspirinThis compound dose-dependently inhibited platelet aggregation and was at least as effective as aspirin .
Cerebral Ischemic Events Prevention StudyPatients with recent non-cardioembolic cerebral ischemic eventThis compound 30 mg/day vs. Aspirin 100 mg/dayNo significant difference in the primary endpoint between this compound and aspirin. Some increase in minor bleedings with this compound .
Animal Studies (Atherosclerosis)Apobec-1/LDL receptor double knockout mice; Cholesterol-fed New Zealand rabbitsNot ApplicableDelayed atherogenesis in mice; Induced regression of atherosclerotic plaque and improved lesion stability in rabbits .

Case Studies

Comparison with Similar Compounds

Key Differences:

Parameter This compound Aspirin
Mechanism TP receptor antagonism COX-1 inhibition (blocks TXA2 synthesis)
Effect on Endothelial Function Improves FMD by 1.4–2.3% in high-risk patients Limited effect on endothelial function beyond platelet inhibition
Platelet Inhibition Inhibits TP agonist-induced aggregation only Broadly inhibits TXA2-dependent aggregation
Clinical Outcomes PERFORM trial: Similar efficacy to aspirin in stroke prevention; higher minor bleeding risk Gold standard for secondary prevention; lower cost and established safety

Other TP Receptor Antagonists

For example, sulotroban failed to reduce restenosis post-angioplasty. This compound outperformed these in preclinical models by demonstrating sustained endothelial protection and anti-inflammatory effects .

Comparative Efficacy in Animal Models:

Compound Antithrombotic Effect Endothelial Protection Clinical Development Outcome
This compound +++ +++ Discontinued after PERFORM trial
Ifetroban ++ + No phase III trials
Sulotroban + ± Failed in phase II trials

vWF Antagonists (AJW200, ARC1779)

These inhibitors target von Willebrand factor (vWF)-mediated platelet adhesion under high shear stress. In the TAIPAD study, this compound’s antiplatelet efficacy (5–30 mg/day) matched aspirin’s, while AJW200 and ARC1779 showed shorter-lasting effects .

Clopidogrel

Clopidogrel inhibits P2Y12 receptors, preventing ADP-induced platelet activation. In ex vivo models, this compound’s antithrombotic effect was comparable to clopidogrel-aspirin combination therapy . However, clopidogrel has broader approval for acute coronary syndromes, while this compound’s niche in endothelial protection remains unexplored clinically.

Clinical and Preclinical Insights

Advantages of this compound

  • Endothelial Protection: In SHRSP rats, this compound reduced vascular inflammation, preserved nitric oxide synthase (eNOS) expression, and delayed atherosclerosis progression—effects superior to aspirin .
  • Dual Action : Combines antiplatelet and antivasoconstrictive properties, addressing both thrombosis and endothelial dysfunction .

Limitations

  • Lack of Dose Dependency : FMD improvement (1.4–2.3%) was similar across 2.5–10 mg/day doses, suggesting a ceiling effect .

Biological Activity

Terutroban is a selective thromboxane A2 (TXA2) receptor antagonist that has garnered attention for its potential therapeutic applications in cardiovascular diseases. Its biological activity encompasses anti-thrombotic, anti-vasoconstrictor, and anti-atherosclerotic effects, making it a candidate for the prevention of ischemic events.

This compound functions primarily by blocking the TXA2 receptor, which plays a crucial role in platelet aggregation and vasoconstriction. By inhibiting this receptor, this compound reduces platelet activation and aggregation, thereby decreasing the risk of thrombus formation. Additionally, it enhances endothelium-dependent vasodilation, contributing to improved vascular function.

Preclinical Studies

Preclinical studies have demonstrated this compound's efficacy in various models:

  • Anti-thrombotic Activity : In animal models, this compound has shown greater antithrombotic effects than aspirin and comparable effects to the combination of clopidogrel and aspirin .
  • Anti-atherosclerotic Effects : Research involving apobec-1/LDL receptor double knockout mice indicated that this compound delayed atherogenesis at the aortic arch compared to controls. In cholesterol-fed rabbits, this compound not only halted the progression of atherosclerosis but also induced regression of plaques and improved lesion stability .

Clinical Trials

Several clinical trials have evaluated this compound's effectiveness in humans:

  • PERFORM Study : This randomized trial compared this compound (30 mg/day) with aspirin (100 mg/day) in patients with recent ischemic strokes or transient ischemic attacks (TIAs). The primary endpoint was a composite of fatal/non-fatal ischemic stroke, myocardial infarction, or vascular death. The study concluded that this compound did not demonstrate non-inferiority to aspirin, as both groups had similar rates of primary endpoints (11%) . However, there was an increase in minor bleeding events associated with this compound compared to aspirin .
  • TAIPAD Study : This study focused on patients with peripheral arterial disease and assessed the impact of this compound on platelet aggregation. Results indicated that this compound significantly inhibited U46619-induced platelet aggregation over time .

Summary of Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Study Population Intervention Primary Outcome Findings
PERFORMPatients with ischemic eventsThis compound vs AspirinComposite vascular eventsNo difference; similar efficacy
TAIPADPatients with PADThis compoundPlatelet aggregation inhibitionSignificant inhibition observed
Animal ModelsAtherosclerosis modelsThis compoundAtherosclerotic plaque regressionInduced regression and improved stability

Case Studies

In a notable case study involving patients with coronary artery disease, this compound administration led to significant improvements in endothelial function as assessed by flow-mediated dilation (FMD) measurements. This suggests that this compound may enhance vascular health in high-risk populations .

Q & A

Q. What experimental models and assays are commonly used to evaluate Terutroban’s antiplatelet and endothelial-modulating effects?

this compound’s efficacy is typically assessed using ex vivo platelet aggregation tests induced by TP receptor agonists (e.g., U46619), collagen, or ADP, with results expressed as maximum aggregation percentages . Endothelial function is measured via flow-mediated dilation (FMD) using high-resolution ultrasound to quantify arterial diameter changes. Baseline FMD values ≤3% indicate endothelial dysfunction, while improvements post-Terutroban administration (e.g., 92% increase in FMD at 2.5 mg) are statistically analyzed using ANOVA and Dunnett’s test for comparison against placebo .

Q. What are the key considerations for designing a randomized controlled trial (RCT) to assess this compound’s efficacy?

RCTs should prioritize blinding (double-blind design), stratification by cardiovascular risk factors, and standardization of concomitant therapies (e.g., aspirin 300 mg/day) to isolate this compound’s effects . Sample size calculations must account for primary endpoints (e.g., FMD changes, platelet aggregation) and safety parameters (bleeding time, adverse events). Ethical approval and informed consent are mandatory, with protocols aligning with Good Clinical Practice (GCP) guidelines .

Q. How is this compound’s pharmacokinetic profile optimized in preclinical studies?

Dose-ranging studies (e.g., 2.5–10 mg/day) are conducted to establish steady-state plasma concentrations, with pharmacokinetic parameters (Cmax, T½) measured via HPLC or mass spectrometry. Animal models should mimic human metabolic pathways to ensure translational relevance .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between this compound’s positive endothelial outcomes and its failure in large-scale clinical trials (e.g., PERFORM study)?

The PERFORM trial (n=19,110) compared this compound with aspirin for ischemic stroke prevention and found no non-inferiority in efficacy or safety . Discrepancies may arise from differences in patient populations (acute vs. chronic cardiovascular disease), endpoint selection (clinical events vs. surrogate markers like FMD), or interaction with aspirin. Researchers should conduct meta-analyses to evaluate heterogeneity and design head-to-head trials with stratified subgroups to identify responsive cohorts .

Q. What methodological strategies address the lack of dose-response relationships observed in this compound studies?

Despite FMD improvements across doses (2.5–10 mg), no dose-response was detected . To resolve this, researchers should employ adaptive trial designs, where doses are adjusted based on interim biomarker analyses (e.g., FMD, platelet reactivity). Mechanistic studies using in vitro TP receptor binding assays or gene expression profiling may clarify saturation effects or redundant pathways .

Q. How can long-term vascular outcomes be predicted from short-term endothelial function data in this compound research?

Surrogate endpoints like FMD require validation against clinical outcomes (e.g., stroke, myocardial infarction) through longitudinal cohort studies. Machine learning models integrating FMD changes, platelet activity, and inflammatory markers (e.g., CRP) can improve predictive accuracy. Replication in diverse populations (e.g., diabetic patients) is critical to generalize findings .

Q. What are the challenges in combining this compound with other antithrombotic agents, and how can drug-drug interactions be minimized?

Co-administration with aspirin or P2Y12 inhibitors may synergistically increase bleeding risk. Researchers should use in vitro coagulation assays (thromboelastography) and pharmacokinetic interaction studies (CYP450 profiling) to identify safe combinations. Dose titration and pharmacogenetic testing (e.g., CYP2C19 polymorphisms) may personalize therapy .

Methodological Guidance

  • Data Contradiction Analysis : Use sensitivity analyses to assess robustness of results. For example, in PERFORM, subgroup analyses by stroke etiology or geographic region might reveal hidden variables .
  • Reproducibility : Follow Beilstein Journal guidelines for experimental documentation, including raw data deposition and step-by-step protocols for platelet assays/FMD measurements .
  • Questionnaire Design : When surveying patient-reported outcomes, avoid leading questions and validate tools (e.g., EQ-5D) for reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terutroban
Reactant of Route 2
Terutroban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.